Di-3,5-xylyl sulfone

Catalog No.
S13160263
CAS No.
240405-82-7
M.F
C16H18O2S
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-3,5-xylyl sulfone

CAS Number

240405-82-7

Product Name

Di-3,5-xylyl sulfone

IUPAC Name

1-(3,5-dimethylphenyl)sulfonyl-3,5-dimethylbenzene

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C16H18O2S/c1-11-5-12(2)8-15(7-11)19(17,18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

CIGCGMTZBDMBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=CC(=CC(=C2)C)C)C

Di-3,5-xylyl sulfone is an organic compound with the molecular formula C16H18O2SC_{16}H_{18}O_2S. It belongs to the sulfone family, characterized by a sulfonyl functional group attached to two aromatic rings. This compound exhibits notable stability and unique chemical properties, making it valuable in various scientific and industrial applications. The structure of di-3,5-xylyl sulfone features two 3,5-dimethylphenyl groups bonded to a central sulfone group, which contributes to its distinctive reactivity and biological potential.

  • Oxidation: This compound can be oxidized to form sulfoxides and higher sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Agents: Nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

Research into the biological activity of di-3,5-xylyl sulfone indicates potential antimicrobial and antifungal properties. The mechanism of action likely involves interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. These properties make it a candidate for further investigation in drug development and therapeutic applications .

Di-3,5-xylyl sulfone can be synthesized through several methods:

  • Oxidation of Di-3,5-xylyl Sulfide: This method employs oxidizing agents such as hydrogen peroxide under mild conditions to convert the sulfide into the corresponding sulfone.
  • Aromatic Sulfonylation: Another approach involves the reaction of aromatic hydrocarbons with sulfuric acid at elevated temperatures to form xylenesulfonic acids, which can subsequently yield di-3,5-xylyl sulfone upon further processing .

Industrial Production

In industrial settings, large-scale oxidation processes are employed using continuous flow reactors. Catalysts like metal oxides may be utilized to enhance reaction rates and product yields.

Di-3,5-xylyl sulfone has a wide range of applications across various fields:

  • Chemistry: Acts as a reagent in organic synthesis and serves as an intermediate in producing other chemical compounds.
  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal effects.
  • Medicine: Explored for possible use in drug development, particularly in designing sulfone-based pharmaceuticals.
  • Industry: Used in producing polymers and resins due to its stability and reactivity .

The interaction studies of di-3,5-xylyl sulfone focus on its ability to engage with different molecular targets. The sulfonyl group allows for hydrogen bonding and other interactions with biological molecules. These interactions may lead to enzyme inhibition or modulation of cellular pathways, contributing to its observed biological effects .

Similar Compounds: Comparison with Other Compounds

Di-3,5-xylyl sulfone can be compared with several similar compounds:

Compound NameMolecular FormulaKey Features
Di-2,3-xylyl sulfoneC16H18O2SC_{16}H_{18}O_2SDifferent methyl substitution pattern affecting reactivity
Di-3,4-xylyl sulfoneC16H18O2SC_{16}H_{18}O_2SSimilar structure but distinct physical properties
Di-2,5-xylyl sulfoneC16H18O2SC_{16}H_{18}O_2SVaries in chemical reactivity due to substitution position

Uniqueness

Di-3,5-xylyl sulfone is unique due to its specific substitution pattern on the aromatic rings. This configuration influences its chemical reactivity and biological activity compared to its analogs. Variations in physical properties such as melting point and solubility further distinguish it from similar compounds .

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

274.10275099 g/mol

Monoisotopic Mass

274.10275099 g/mol

Heavy Atom Count

19

UNII

17JF2Y81IX

Dates

Last modified: 08-10-2024

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